molecular formula C22H26N2O6S B2972557 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 941956-13-4

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2972557
CAS No.: 941956-13-4
M. Wt: 446.52
InChI Key: VUOOKPLLQMHKSM-UHFFFAOYSA-N
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Description

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic small molecule characterized by three key structural motifs:

Piperidin-2-yl acetamide core: Provides conformational flexibility and hydrogen-bonding capacity.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6S/c1-28-18-6-8-19(9-7-18)31(26,27)24-11-3-2-4-17(24)13-22(25)23-14-16-5-10-20-21(12-16)30-15-29-20/h5-10,12,17H,2-4,11,13-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOOKPLLQMHKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure

The compound features a unique structural arrangement characterized by a benzo[d][1,3]dioxole moiety, a piperidine ring, and a sulfonamide group. This configuration facilitates interactions with various biological targets, making it particularly relevant in the fields of oncology and neuropharmacology.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer properties and neuropharmacological effects. Below is a summary of key findings from various studies:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. Notably, it has shown to induce apoptosis in MCF cell lines with an IC50 value of 25.72 ± 3.95 μM . Additionally, in vivo studies have demonstrated tumor growth suppression in murine models .

Compound NameIC50 (μM)Mechanism of Action
This compound25.72 ± 3.95Induces apoptosis
SSR14941550.0Inhibits cell proliferation
ZENECA ZD352345.0Induces cell cycle arrest

Neuropharmacological Effects

The compound's neuropharmacological profile suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may modulate neurotransmitter systems, although specific mechanisms remain to be fully elucidated.

Case Studies

  • MCF Cell Line Study : A study conducted on MCF cell lines revealed that the compound effectively induces apoptosis through the activation of caspase pathways. Flow cytometry analyses confirmed increased rates of apoptotic cells following treatment with varying concentrations of the compound .
  • In Vivo Tumor Suppression : In murine models with tumor xenografts, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as an effective anticancer agent .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased caspase activation.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase in certain cancer cell lines.

Comparison with Similar Compounds

Acetamide Derivatives with Benzo[d][1,3]dioxol-5-ylmethyl Groups

Compound ID Key Substituents Synthesis Yield Biological Activity Reference
C26 (Ev1) 5-Bromothiophen-2-yl, methylamino 58 mg Anti-Salmonella activity
SW-C165 (Ev1) 2-Bromobenzyl, methylamino 37 mg Anti-Salmonella activity
36 (Ev5) 4-Chlorobenzoyl, 4-methoxybenzenesulfonamide 41% Not specified

Key Insights :

  • Brominated aromatic substituents (e.g., C26, SW-C165) may enhance antimicrobial potency by improving target binding .
  • Sulfonamide groups (e.g., compound 36) could improve solubility or stabilize interactions with charged residues in enzymatic pockets .

Piperidine- and Sulfonamide-Containing Analogs

Compound ID Core Structure Key Features Synthesis Notes Reference
Target Compound Piperidin-2-yl acetamide + 4-MeO-Ph-SO₂ Combines flexibility and sulfonamide reactivity Likely involves reductive amination or sulfonylation
17 (Ev10) Piperidine-4-carboxamide + silyl ether Tert-butyldimethylsilyl (TBS) protection Alkaline hydrolysis of ester

SAR Observations :

  • Piperidine rings enable diverse substitution patterns (e.g., sulfonyl in the target vs. TBS-protected alcohol in compound 17), influencing bioavailability and target engagement.
  • Sulfonyl groups enhance metabolic stability compared to ester or ether linkages .

Heterocyclic Derivatives with Bioactive Profiles

Compound ID Core Heterocycle Biological Activity Reference
ABT-627 (Ev3) Pyrrolidine carboxylate Endothelin receptor antagonist
28k (Ev8) Nitroimidazole carboxamide Antiparasitic (e.g., tuberculosis)
5d, 5e (Ev6) Benzothiazole-spirooxadiazole Anti-inflammatory, analgesic

Comparative Analysis :

  • Pyrrolidine cores (ABT-627) exhibit rigid conformations, favoring selective receptor binding .
  • Nitroimidazoles (28k) leverage redox-active nitro groups for antiparasitic activity, a feature absent in the target compound .

Critical Challenges :

  • Purification of polar intermediates (e.g., sulfonamides) often requires HPLC or flash chromatography, impacting scalability .
  • Steric hindrance from the 4-methoxyphenylsulfonyl group may necessitate optimized coupling conditions.

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